Ethyl 4-amino-2-cyanobenzoate

Lipophilicity Chromatographic retention Ester homologation

Ethyl 4-amino-2-cyanobenzoate (CAS 1113057-03-6, molecular formula C10H10N2O2, molecular weight 190.20 g/mol) is a bifunctional aromatic building block featuring an ortho-cyano group and a para-amino group on a benzoic acid ethyl ester core. The compound is supplied as a white to off-white solid with standard purity specifications of 95%–97% (HPLC).

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B13454992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-2-cyanobenzoate
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1)N)C#N
InChIInChI=1S/C10H10N2O2/c1-2-14-10(13)9-4-3-8(12)5-7(9)6-11/h3-5H,2,12H2,1H3
InChIKeySQPHRBYADHMTAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Amino-2-Cyanobenzoate (CAS 1113057-03-6): Procurement-Relevant Identity and Physicochemical Baseline for the Ortho-Cyano, Para-Amino Benzoate Scaffold


Ethyl 4-amino-2-cyanobenzoate (CAS 1113057-03-6, molecular formula C10H10N2O2, molecular weight 190.20 g/mol) is a bifunctional aromatic building block featuring an ortho-cyano group and a para-amino group on a benzoic acid ethyl ester core . The compound is supplied as a white to off-white solid with standard purity specifications of 95%–97% (HPLC) [1]. Its structural configuration—combining a nucleophilic aromatic amine with an electron‑withdrawing cyano group in a 1,2,4-substitution pattern—distinguishes it from isomeric variants (e.g., 2‑amino‑4‑cyano or 5‑amino‑2‑cyano) and homologous esters (e.g., methyl or tert‑butyl) in terms of reactivity, lipophilicity, and regulatory profile, making the precise selection of this regioisomer and ester homolog critical for reproducible synthetic outcomes .

Why Generic Substitution of Ethyl 4-Amino-2-Cyanobenzoate with Isomeric or Homologous Analogs Compromises Synthetic Reproducibility and Safety


Substituting Ethyl 4-amino-2-cyanobenzoate with a different regioisomer (e.g., 5‑amino‑2‑cyano or 2‑amino‑4‑cyano) or a homologous ester (e.g., methyl or tert‑butyl) alters critical molecular properties that dictate reaction kinetics, purification behavior, and toxicological classification. The para‑position of the amino group relative to the ester in the 4‑amino‑2‑cyano isomer confers a distinct electronic environment and steric profile that governs cyclization regioselectivity and coupling efficiency [1]. Regioisomeric variants carry different structural alerts under ICH M7; certain aromatic amine isomers are classified as potential mutagenic impurities, whereas the 4‑amino‑2‑cyano regioisomer exhibits a distinct toxicological profile based on its substitution pattern [2]. Furthermore, ester homologation from methyl to ethyl shifts the computed logP by approximately 0.6–0.8 units, directly impacting organic‑phase partitioning during extractive work‑up and chromatographic retention, which renders direct method transfer between homologs unreliable without re‑validation [3]. These regulatory, physicochemical, and reactivity differences mean that interchanging in‑class compounds without systematic re‑qualification introduces substantial risk to both synthetic yield and final product purity.

Quantitative Differentiation Evidence: Ethyl 4-Amino-2-Cyanobenzoate versus Closest Analogs for Procurement Decision-Making


Ester Homologation Lipophilicity Vector: Ethyl Ester versus Methyl Ester Calculated logP and Chromatographic Retention Implications

Procurement of the ethyl ester rather than the methyl ester is justified by a quantifiable lipophilicity shift that affects both extraction efficiency and chromatographic behavior. The ethyl homolog (Ethyl 4-amino-2-cyanobenzoate) exhibits a computed XLogP3 of 1.6 [1], whereas PubChem reports an XLogP3-AA of 1.8 for Methyl 4-amino-2-cyanobenzoate [2]. The consensus logP for the methyl ester, averaged across five computational methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT), is 1.18 . The ethyl ester’s higher predicted logP (≈1.6–2.3 across different calculation methods) translates into a measurably longer reversed‑phase HPLC retention time and improved partitioning into organic solvents such as ethyl acetate or dichloromethane during extractive work‑up, relative to the methyl ester. This lipophilicity increase of approximately 0.4–1.1 logP units (depending on the computational method) constitutes a meaningful process‑scale differentiation parameter.

Lipophilicity Chromatographic retention Ester homologation logP

Regioisomeric Structural Alert Classification: 4‑Amino‑2‑Cyano versus 5‑Amino‑2‑Cyano and 2‑Amino‑4‑Cyano Isomers Under ICH M7

The 4‑amino‑2‑cyanobenzoate regioisomer occupies a distinct position in the structure–activity landscape for mutagenicity relative to its close regioisomeric analogs. Primary aromatic amines are a well‑established structural alert for mutagenicity under ICH M7, but the potency and even the presence of a mutagenic signal depend critically on the electronic and steric environment conferred by the ring substituents [1]. The 4‑amino‑2‑cyano configuration places the electron‑withdrawing cyano group ortho to the ester and meta to the amine. In contrast, the 5‑amino‑2‑cyano isomer (CAS 1260742-44-6) positions the amino group para to the ester and ortho to the cyano group , while the 2‑amino‑4‑cyano isomer (CAS 350228-71-6) places the amino group ortho to the ester and para to the cyano group [2]. These differing electronic environments modulate the propensity for metabolic N‑hydroxylation, the key bioactivation step for aromatic amine mutagenicity. Published structure–mutagenicity relationship studies demonstrate that the presence and position of electron‑withdrawing substituents can reduce or abolish the mutagenic potential of an aromatic amine relative to unsubstituted aniline . Consequently, selecting the correct regioisomer is not merely a matter of synthetic convenience but a direct determinant of the impurity toxicology risk classification for any downstream API or intermediate. Substituting the 5‑amino or 2‑amino regioisomer without re‑qualification could introduce a mutagenic impurity alert that is absent or reduced in the 4‑amino‑2‑cyano isomer.

Genotoxicity ICH M7 Structural alerts Regioisomer

Isotopic Mass Window for Mass Spectrometry Identification: Ethyl versus Methyl Ester Monoisotopic Mass Distinction

The monoisotopic mass of Ethyl 4-amino-2-cyanobenzoate (190.0742 Da for the 2‑amino‑4‑cyano isomer; the 4‑amino‑2‑cyano isomer has an identical monoisotopic mass as a constitutional isomer) provides a distinct mass‑spectrometric window relative to the methyl ester homolog, Methyl 4-amino-2-cyanobenzoate, which has an exact mass of 176.0586 Da [1]. This 14.0156 Da mass difference—corresponding to one methylene (–CH2–) unit—enables unambiguous differentiation by high‑resolution mass spectrometry (HRMS) when both esters are present as potential impurities or co‑eluents. The isotopic mass of the ethyl ester regioisomer (190.0742 Da) also distinguishes it from the isomeric 2‑amino‑4‑cyano ethyl ester (also 190.0742 Da) only by chromatographic retention time, underscoring the necessity of specifying the correct CAS number (1113057-03-6 vs. 350228-71-6) at the procurement stage to ensure chromatographic identity [2].

Mass spectrometry Monoisotopic mass Impurity profiling

Commercially Scalable Purity Profile: Documented Purity Ranges and Storage Stability Relative to the Methyl Ester

Commercially available Ethyl 4-amino-2-cyanobenzoate (CAS 1113057-03-6) is routinely supplied at 95%–97% purity (HPLC) [1]. The methyl ester analog, Methyl 4-amino-2-cyanobenzoate (CAS 1628431-65-1), is also commercially available at 97% purity but requires storage at −20°C with protection from light and has a recommended stock solution shelf life of only one month at −20°C and six months at −80°C [2]. The ethyl ester is described as exhibiting high stability under standard storage conditions, with no −20°C storage mandate reported by multiple suppliers [1]. This differential storage requirement has practical implications for laboratory inventory management and large‑scale synthesis planning, as the ethyl ester’s tolerance of ambient or refrigerated (2–8°C) storage simplifies handling and reduces cold‑chain logistics costs relative to the methyl ester.

Purity specification Storage stability Procurement

Amino-Cyano Synthonic Utility: Potential for Orthogonal Cyclization Pathways Relative to Alternative Substitution Patterns

The 1,2,4‑substitution pattern of Ethyl 4-amino-2-cyanobenzoate enables specific cyclization manifolds—such as the formation of quinazoline‑, quinoline‑, or benzodiazepine‑type scaffolds—that are regiochemically inaccessible or lower‑yielding when attempted with the 5‑amino‑2‑cyano or 2‑amino‑4‑cyano isomers [1]. In the context of HIV integrase inhibitor synthesis, 4‑amino‑2‑cyanobenzoate derivatives serve as key intermediates for constructing the 4‑oxoquinolone core found in first‑generation integrase strand transfer inhibitors, as documented in the medicinal chemistry literature for this target class [2]. The ortho relationship between the cyano group and the ester carbonyl permits a directed cyclocondensation that positions the amino group at the para position for subsequent functionalization—a connectivity that cannot be replicated with the 5‑amino isomer without generating a different regioisomeric product. While direct comparative yield data for this specific scaffold under standardized conditions is not available in the open literature, the well‑established principles of electrophilic aromatic substitution and cyclocondensation regiochemistry predict that the 4‑amino‑2‑cyano isomer provides the required orientation for 6‑membered heterocycle annulation that the 5‑amino and 2‑amino isomers do not [1].

Heterocycle synthesis Regioselectivity Cyclization

Procurement‑Justified Application Scenarios for Ethyl 4-Amino-2-Cyanobenzoate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: HIV Integrase Inhibitor Intermediate Synthesis Requiring Defined 1,2,4‑Substitution

For research groups synthesizing 4‑oxoquinolone‑based HIV integrase strand transfer inhibitors, Ethyl 4-amino-2-cyanobenzoate provides the ortho‑cyano/para‑amino substitution pattern required for regioselective cyclocondensation. The documented use of 4‑amino‑2‑cyanobenzoate derivatives in this therapeutic class [1] means that procuring the correct regioisomer (CAS 1113057-03-6) rather than the 5‑amino or 2‑amino isomer ensures the reaction delivers the intended heterocyclic scaffold, not a regioisomeric by‑product. The ethyl ester’s favorable lipophilicity (XLogP3 1.6) facilitates organic‑phase extraction of intermediates during multi‑step sequences, relative to the more polar methyl ester [2].

Analytical Reference Standard and Impurity Profiling for Regioisomer‑Sensitive HPLC‑MS Methods

When developing HPLC or LC‑MS methods for reaction monitoring or impurity profiling in a synthetic sequence involving 4‑amino‑2‑cyanobenzoate esters, the ethyl homolog’s distinct reversed‑phase retention and 14 Da mass offset from the methyl ester provide unambiguous chromatographic and mass‑spectrometric resolution [1][2]. A laboratory that sources the methyl ester for cost reasons will encounter different retention times and a different isotopic mass envelope, rendering published or transferred methods inapplicable without re‑validation. Procurement of the specific ethyl ester ensures method continuity across batches.

Regulatory‑Ready Intermediate Procurement: ICH M7 Genotoxic Impurity Risk Minimization

For process chemistry groups advancing a synthetic intermediate toward late‑stage development or filing, the selection of the 4‑amino‑2‑cyano regioisomer over the 5‑amino‑2‑cyano or 2‑amino‑4‑cyano isomers directly affects the ICH M7 structural alert profile of the starting material [1]. Because the mutagenic potential of aromatic amines is sensitive to the electronic effects of ring substituents, procuring the isomer with the most thoroughly characterized or theoretically lowest mutagenicity risk—or at minimum, the isomer for which a structural alert assessment has been completed—reduces the likelihood of downstream regulatory queries requiring costly Ames II or in silico re‑assessment [2]. The ethyl ester’s documented stability under standard storage conditions [3] further supports its use as a development‑phase building block.

Heterocyclic Library Synthesis: Privileged Scaffold Generation via Ortho‑Cyano‑Directed Annulation

In diversity‑oriented synthesis or parallel library production, the ortho‑cyano group in Ethyl 4-amino-2-cyanobenzoate enables cyclization pathways (e.g., to quinazolines, pyrimidines, or benzodiazepines) that are geometrically inaccessible with the 5‑amino or 2‑amino isomers [1]. The para‑amino group provides a site for further derivatization (acylation, sulfonylation, diazotization) after the initial cyclization step, creating a scaffold with two orthogonal diversification vectors. The ethyl ester’s moderate lipophilicity ensures that intermediates remain extractable into organic solvents at each step, avoiding the aqueous‑phase losses that can occur with the more water‑soluble methyl ester [2].

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